molecular formula C18H14N4OS B2687050 3-methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 306958-80-5

3-methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No. B2687050
CAS RN: 306958-80-5
M. Wt: 334.4
InChI Key: CIKVPKTZGJLVLZ-UHFFFAOYSA-N
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Description

The compound “3-methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of twenty-five derivatives containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the activity of these compounds was found to be influenced by the substituent on the phenyl group: electron-drawing group > neutral group > donor-drawing group .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, these compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .

Scientific Research Applications

Synthesis and Derivatives

  • 3-Methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide serves as a versatile precursor in the synthesis of novel pyrazolothienopyrimidines and imidazopyrazolothienopyrimidines compounds (R. Zaki, A. El-Dean, & Abdullah Y. Abdulrazzaq, 2015). These derivatives have been synthesized through various nucleophilic substitution reactions and characterized by elemental and spectral analysis.

Biological Evaluation

  • A series of novel pyrazolopyrimidines derivatives, synthesized from a precursor similar to 3-methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide, were evaluated for their anticancer and anti-5-lipoxygenase activities (A. Rahmouni et al., 2016). These compounds demonstrated promising activities, highlighting the potential medical applications of this chemical class.

Antimicrobial Activity

  • Certain thieno[2,3-b]pyridine and pyridothienopyrimidine derivatives, which can be synthesized using similar processes to those involving 3-methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide, have shown notable antimicrobial activities (M. Gad-Elkareem, A. Abdel-fattah, & M. A. Elneairy, 2011). This suggests potential applications in the development of new antibacterial agents.

Antiproliferative Activity

  • Thieno[2,3-b]pyridines derivatives, related to 3-methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide, have been identified as having antiproliferative properties, particularly against the phospholipase C enzyme (M. van Rensburg et al., 2017). These findings open avenues for potential cancer treatment research.

Safety And Hazards

The safety and hazards associated with similar compounds have been evaluated. For instance, the herbicidal activity assays showed that some compounds had an excellent inhibition effect on barnyard grass in a greenhouse experiment .

Future Directions

The future directions for the research on similar compounds include the development of new drugs that overcome the problems of antimicrobial resistance . The potential applications of these compounds are vast and ever-growing, but they have yet to make in-roads into real-life applications .

properties

IUPAC Name

3-methyl-1-phenyl-N-pyridin-3-ylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c1-12-15-10-16(17(23)20-13-6-5-9-19-11-13)24-18(15)22(21-12)14-7-3-2-4-8-14/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKVPKTZGJLVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC3=CN=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

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